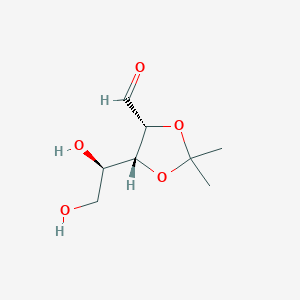

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R,5R)-5-((R)-1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, or (4R,5R)-5-((R)-1,2-DHE-DMDCA for short, is an organic compound with a unique structure and properties that make it a valuable tool for a variety of scientific research applications. It is an aldehyde, meaning it contains a carbonyl group, and it is a member of the dioxolane family, which are compounds containing two oxygen atoms and an ethylene group. The compound is synthesized from a variety of precursors, and its structure and properties make it useful for a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Oxidative Stress and Biomarker Research

One significant area of scientific research application for compounds with complex molecular structures, including dioxolanes and aldehydes, is in the study of oxidative stress markers. For instance, 4-hydroxynonenal (HNE) is a well-known bioactive marker of oxidative stress and pathophysiological processes. It has been extensively studied for its role as a toxic product of lipid peroxidation and as a signaling molecule in various diseases, including Alzheimer's disease and as a growth modulating factor (Žarković, 2003). These studies highlight the importance of such compounds in understanding cellular damage mechanisms and the development of diseases linked to oxidative stress.

Lignin Acidolysis and Biomass Conversion

Research on lignin model compounds, including those resembling the structure of interest, provides insights into the acidolysis mechanism of lignin, a major component of plant biomass. Studies have explored the chemical transformations of lignin model compounds to understand their breakdown and conversion into valuable chemicals (Yokoyama, 2015). This research is crucial for developing sustainable methods for converting biomass into biofuels and chemicals, indicating potential applications for similar complex molecules in green chemistry and renewable energy sources.

Organic Synthesis and Fine Chemical Production

The use of biomass-derived platform chemicals like 5-Hydroxymethylfurfural (5-HMF) in organic synthesis illustrates the role of complex organic molecules in producing value-added chemicals and materials. The conversion of carbohydrates into 5-HMF, and its further application in the synthesis of fine chemicals, showcases the potential of similarly structured compounds in serving as intermediates for industrial chemistry applications (Fan et al., 2019).

Antioxidant and Biological Activity

Research into isoxazolone derivatives, which share functional group characteristics with the compound of interest, demonstrates significant biological and medicinal properties. These derivatives serve as intermediates for synthesizing a wide array of heterocycles, indicating the potential biological and pharmacological relevance of compounds with complex structures like "(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde" (Laroum et al., 2019).

Propiedades

IUPAC Name |

(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMGPCNMYKBXNC-DSYKOEDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)